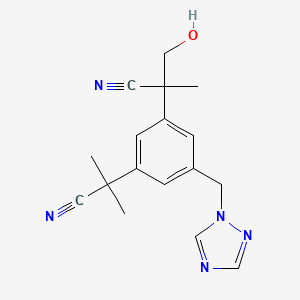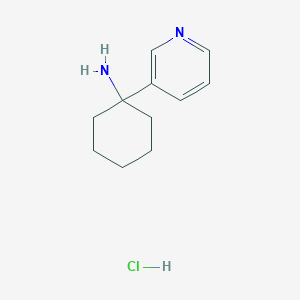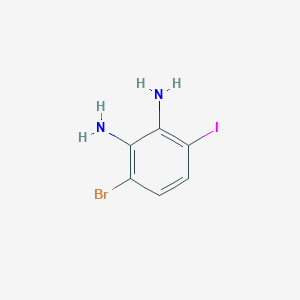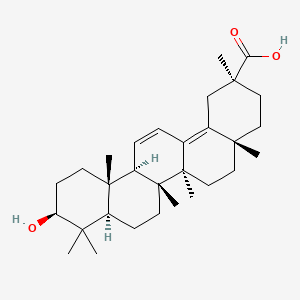
Hydroxyanastrozole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Hydroxyanastrozole is synthesized through the oxidative metabolism of anastrozole. The primary enzyme involved in this process is CYP3A4, with contributions from CYP3A5 and CYP2C8 . The reaction conditions typically involve the presence of these enzymes in human liver microsomes or expressed cytochrome P450s
Analyse Chemischer Reaktionen
Hydroxyanastrozole undergoes several types of chemical reactions, including:
Oxidation: The primary reaction that forms this compound from anastrozole.
Glucuronidation: This compound can be further metabolized to this compound glucuronide by UDP-glucuronosyltransferases (UGTs).
Common reagents and conditions used in these reactions include human liver microsomes, expressed cytochrome P450s, and UDP-glucuronosyltransferases . The major products formed from these reactions are this compound and this compound glucuronide .
Wissenschaftliche Forschungsanwendungen
Hydroxyanastrozole is primarily studied in the context of its parent compound, anastrozole. It is used in scientific research to understand the metabolic pathways and pharmacokinetics of anastrozole . Research applications include:
Pharmacogenetic studies: Investigating the genetic factors that influence the metabolism of anastrozole and its metabolites.
Drug interaction assessments: Understanding how other drugs may affect the metabolism of anastrozole and this compound.
Breast cancer research: Studying the efficacy and safety of anastrozole and its metabolites in the treatment of hormone receptor-positive breast cancer.
Wirkmechanismus
Hydroxyanastrozole exerts its effects through the inhibition of the aromatase enzyme, similar to its parent compound anastrozole . Aromatase is responsible for the conversion of androgens to estrogens, and its inhibition leads to decreased estrogen levels in the body . This is particularly beneficial in the treatment of hormone receptor-positive breast cancer, where estrogen promotes the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Hydroxyanastrozole is similar to other metabolites of anastrozole, such as anastrozole glucuronide . Compared to its parent compound, this compound has a hydroxyl group, which may affect its pharmacokinetics and interactions with other molecules . Other similar compounds include:
Letrozole: Another non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Exemestane: A steroidal aromatase inhibitor with a different mechanism of action compared to non-steroidal inhibitors.
This compound’s uniqueness lies in its role as a metabolite of anastrozole, providing insights into the metabolic pathways and pharmacokinetics of the parent compound .
Eigenschaften
Molekularformel |
C17H19N5O |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3-hydroxy-2-methylpropanenitrile |
InChI |
InChI=1S/C17H19N5O/c1-16(2,8-18)14-4-13(7-22-12-20-11-21-22)5-15(6-14)17(3,9-19)10-23/h4-6,11-12,23H,7,10H2,1-3H3 |
InChI-Schlüssel |
OQTXFTNVWHOUNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(CO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)

![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)

![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
